molecular formula C12H8BrNO3 B8272088 3-(5-Bromo-2pyridyloxy)benzoic acid

3-(5-Bromo-2pyridyloxy)benzoic acid

Cat. No. B8272088
M. Wt: 294.10 g/mol
InChI Key: NYYFJRZRFHNOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04873253

Procedure details

On the other hand, trans-4-(t-butoxycarbonyl)aminomethylcyclohexylcarbonxylic acid (1.62 g) was dissolved in dry tetrahydrofuran (50 ml) and dry N,N-dimethylformamide (20 ml), triethylamine (0.96 ml) was added to the resultant solution and a solution of ethyl chlorocarbonate (0.76 g) in tetrahydrofuran (2 ml) was added to the mixture under ice-cooling, followed by stirring for 30 minutes. To this solution was added the hydrochloride (III) previously obtained and triethylamine (2 ml) was added to the mixture, followed by stirring at room temperature for 3 hours. Ice-water (200 ml) was added to the reaction mixture and the precipitated crystalline substance was collected by filtration, thoroughly washed with water and dried to obtain 2.62 g of N-[trans-4(t-butyloxycarbonyl)aminomethylcyclohexylcarbonyl]-3-phenoxy-DL-phenylalanine 4-acetylanilide (IV) in the form of a white powder. The compound (IV) was confirmed by an NMR analysis.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Ice water
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[N:2]([CH3:5])C=O.[CH2:6](N(CC)CC)C.[C:13](Cl)(=[O:17])[O:14]CC.Br[C:20]1[CH:21]=[CH:22][C:23]([O:26][C:27]2[CH:28]=[C:29]([CH:33]=[CH:34][CH:35]=2)[C:30](O)=O)=N[CH:25]=1>O1CCCC1>[O:26]([C:27]1[CH:28]=[C:29]([CH:33]=[CH:34][CH:35]=1)[CH2:30][CH:5]([C:13]([OH:17])=[O:14])[NH2:2])[C:23]1[CH:22]=[CH:21][CH:20]=[CH:25][CH:6]=1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0.96 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.76 g
Type
reactant
Smiles
C(OCC)(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=NC1)OC=1C=C(C(=O)O)C=CC1
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Ice water
Quantity
200 mL
Type
reactant
Smiles
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
previously obtained
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the precipitated crystalline substance was collected by filtration
WASH
Type
WASH
Details
thoroughly washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Measurements
Type Value Analysis
AMOUNT: MASS 2.62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.